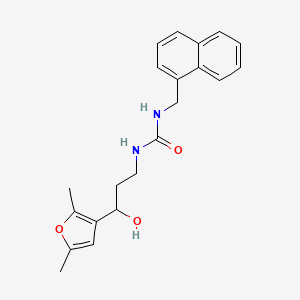

![molecular formula C20H14FNOS B2671179 2-{3-[(4-Fluorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 866136-10-9](/img/structure/B2671179.png)

2-{3-[(4-Fluorophenoxy)methyl]phenyl}-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

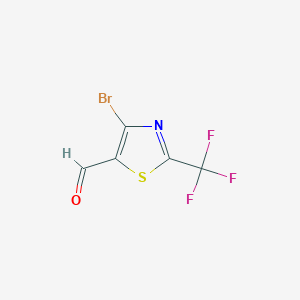

“2-{3-[(4-Fluorophenoxy)methyl]phenyl}-1,3-benzothiazole” is a chemical compound with the molecular formula C20H14FNOS . It has an average mass of 335.395 Da and a monoisotopic mass of 335.078003 Da .

Synthesis Analysis

The synthesis of benzothiazoles, such as “this compound”, can be achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, which provides 2-unsubstituted benzothiazoles . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Additionally, a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzothiazole scaffold, which is a privileged structure in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .Chemical Reactions Analysis

Benzothiazoles, including “this compound”, can participate in various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Applications De Recherche Scientifique

Antitumor Properties and Mechanism of Action

2-(4-Aminophenyl)benzothiazoles and their fluorinated analogs, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, demonstrate highly selective and potent antitumor properties both in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites, with fluorine substitutions around the benzothiazole nucleus designed to prevent metabolic inactivation. The bioactivation process leads to the formation of DNA adducts in sensitive tumor cells, indicating a mechanism of action involving direct interaction with DNA and potential interference with DNA replication or repair processes (Bradshaw et al., 2002).

Development of Prodrugs

To overcome limitations related to the lipophilicity of 2-(4-aminophenyl)benzothiazoles, amino acid conjugation has been employed, leading to the development of water-soluble prodrugs. These prodrugs rapidly convert to their parent compounds in vivo, maintaining effective plasma concentrations for extended periods and significantly retarding the growth of specific xenograft tumors, such as breast and ovarian cancers. This approach has facilitated the clinical evaluation of these compounds, with lysyl amide prodrugs being highlighted as suitable candidates for further development (Hutchinson et al., 2001).

Sensitivity to Cytochrome P450 Induction

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is closely linked to the induction of cytochrome P450 1A1, which is selectively upregulated in sensitive carcinoma cells. This induction plays a critical role in the bioactivation process, converting the compounds into reactive species that form DNA adducts within tumor cells. The selective cytotoxicity against certain cancer cell lines can be attributed to this unique mechanism of action, distinguishing these compounds from other chemotherapeutic agents and suggesting a novel therapeutic approach to cancer treatment (Leong et al., 2003).

Potential for Clinical Evaluation

The promising preclinical results have led to the selection of specific 2-(4-aminophenyl)benzothiazole derivatives for clinical evaluation. The development process has been informed by a deep understanding of their mechanism of action, including the crucial role of cytochrome P450 enzymes in bioactivation and the formation of DNA adducts. These insights have guided the synthesis of analogs with improved pharmaceutical properties and the design of prodrugs to enhance delivery and therapeutic efficacy (Bradshaw & Westwell, 2004).

Propriétés

IUPAC Name |

2-[3-[(4-fluorophenoxy)methyl]phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FNOS/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXULNUZIBQQWPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2671103.png)

![1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2671108.png)

![Tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)

![3-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2671112.png)

methanone N-(2,4-dinitrophenyl)hydrazone](/img/structure/B2671116.png)

amine](/img/structure/B2671117.png)

![N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2671119.png)